N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidinylsulfonyl Group: This is achieved through a substitution reaction where the piperidinylsulfonyl group is introduced to the benzamide moiety.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct orientation and attachment of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]-N’-[2-(2-methyl-2-propanyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
- N-[2-(2-Methyl-2-propanyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-thiophenecarboxamide
Uniqueness
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H28N4O5S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H28N4O5S2/c1-21(2,3)25-19(17-13-31(27,28)14-18(17)23-25)22-20(26)15-7-9-16(10-8-15)32(29,30)24-11-5-4-6-12-24/h7-10H,4-6,11-14H2,1-3H3,(H,22,26) |
InChI Key |
XJAGIGZYBFPBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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